3-Chloro-4-fluorophenyl acetate
Overview
Description
3-Chloro-4-fluorophenyl acetate is a chemical compound that is widely used in scientific research applications. Its molecular formula is C8H6ClFO2, and it is also known as 3-Chloro-4-fluorobenzeneacetate. This compound is a colorless or light yellow liquid that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
Pharmaceutical Development:
- Photo-degradation behavior of pharmaceutical compounds related to overactive bladder treatment was examined, including studies on thiazole-containing compounds similar to "3-Chloro-4-fluorophenyl acetate" (Wu, Hong, & Vogt, 2007) Wu et al., 2007.
- Synthesis and characterization of new heterocycle-based molecules for potential pharmaceutical applications, where compounds like "3-Chloro-4-fluorophenyl acetate" are used in synthesis pathways (Murthy et al., 2017) Murthy et al., 2017.
Material Science and Chemistry:
- Exploration of solid-state polymorphism in pharmaceutical compounds, where related structures to "3-Chloro-4-fluorophenyl acetate" are analyzed for their crystalline forms (Katrincic et al., 2009) Katrincic et al., 2009.
- The electrochemical modification of polymeric materials, such as poly(3-(4-fluorophenyl)thiophene), a process that can be influenced by compounds like "3-Chloro-4-fluorophenyl acetate" (Soudan et al., 2000) Soudan et al., 2000.
Organic Synthesis and Catalysis:
- Synthesis and resolution of α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol, a compound related to "3-Chloro-4-fluorophenyl acetate," for potential use in anti-psychotic agents (Hanson et al., 1994) Hanson et al., 1994.
- Development of new synthetic pathways for aryl- and alkylanilines, where haloanilines similar to "3-Chloro-4-fluorophenyl acetate" are used in photoheterolysis reactions (Fagnoni et al., 1999) Fagnoni et al., 1999.
Biochemical Studies and Drug Synthesis:
- Investigation of the metabolism of 3-chloro-4-fluoroaniline, a compound structurally related to "3-Chloro-4-fluorophenyl acetate," in animals for toxicological studies (Duckett et al., 2006) Duckett et al., 2006.
- Synthesis of new imidazolyl acetic acid derivatives with potential anti-inflammatory and analgesic activities, where structures similar to "3-Chloro-4-fluorophenyl acetate" are utilized (Khalifa & Abdelbaky, 2008) Khalifa & Abdelbaky, 2008.
Mechanism of Action
Safety and Hazards
Safety data sheets provide information on the potential hazards of a compound. For “3-Chloro-4-fluorophenyl isocyanate”, it is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
properties
IUPAC Name |
(3-chloro-4-fluorophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-5(11)12-6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSIPXOXHRSGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611700 | |
Record name | 3-Chloro-4-fluorophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
199586-28-2 | |
Record name | 3-Chloro-4-fluorophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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